molecular formula C7H9NO2S B2958050 3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid CAS No. 933742-78-0

3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid

Cat. No. B2958050
CAS RN: 933742-78-0
M. Wt: 171.21
InChI Key: SPBAABAULWQNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid” is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 . It is a powder in physical form . The compound is part of the thiazole family, which is a group of heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The InChI code for “3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid” is 1S/C7H9NO2S/c1-7(2,6(9)10)5-3-11-4-8-5/h3-4H,1-2H3,(H,9,10) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

“3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid” is a powder that is stored at room temperature . It has a molecular weight of 171.22 .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, which include 3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid, have been found to exhibit antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs .

Antiretroviral Activity

Some thiazole derivatives have been used in the development of antiretroviral drugs . For example, Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .

Antifungal Activity

Thiazole derivatives also exhibit antifungal properties . Abafungin is an example of an antifungal drug that contains a thiazole moiety .

Anticancer Activity

Thiazole derivatives have shown potential in the field of oncology . Tiazofurin, an anticancer drug, contains a thiazole moiety . Some thiazole derivatives have also shown effective cytotoxic activity against various cancer cell lines .

Anti-inflammatory Activity

Thiazole derivatives have been found to exhibit anti-inflammatory properties . This makes them potentially useful in the development of new anti-inflammatory drugs .

Antioxidant Activity

Some thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties . The IC50 values revealed that some of the synthesized compounds were showing potent antioxidant activity .

Antidiabetic Activity

Thiazole derivatives have also been found to exhibit antidiabetic properties . This makes them potentially useful in the development of new antidiabetic drugs .

Neuroprotective Activity

Thiazole derivatives have been found to exhibit neuroprotective properties . This makes them potentially useful in the development of new neuroprotective drugs .

Safety and Hazards

The safety information for “3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for “3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid” are not available in the retrieved data, thiazole derivatives are an active area of research due to their diverse biological activities and potential therapeutic applications .

properties

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-5-8-6(4-11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBAABAULWQNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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